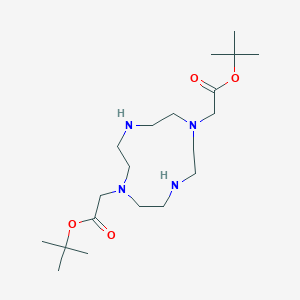

DO2A-tert-butyl ester

Description

The exact mass of the compound 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DO2A-tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DO2A-tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERWIIJOLSXGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327857 | |

| Record name | NSC696842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162148-48-3 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC696842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to DO2A-tert-butyl Ester in Research

For Researchers, Scientists, and Drug Development Professionals

DO2A-tert-butyl ester (1,4,7,10-Tetraazacyclodododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester) is a crucial intermediate in the synthesis of bifunctional chelating agents. These agents are pivotal in the development of advanced diagnostic and therapeutic agents, particularly in the fields of oncology and molecular imaging. The strategic placement of tert-butyl ester protecting groups on the acetate arms of the cyclen macrocycle allows for regioselective functionalization of the remaining secondary amine positions. This enables the covalent attachment of the chelator to a variety of biomolecules, such as peptides, antibodies, or small molecules, which serve to target specific biological markers in vivo.

The core function of the DO2A moiety is to form highly stable complexes with metal ions. For Positron Emission Tomography (PET), the chelator is typically used to encapsulate Gallium-68 (⁶⁸Ga). For Magnetic Resonance Imaging (MRI), it is used to chelate Gadolinium(III) (Gd³⁺). The tert-butyl ester groups are acid-labile and are typically removed in the final steps of synthesis to allow for the coordination of the metal ion by the free carboxylate arms.

This guide provides a comprehensive overview of the applications of DO2A-tert-butyl ester, including quantitative data on the resulting metal complexes, detailed experimental protocols, and visualizations of key workflows and concepts.

Data Presentation

The following tables summarize key quantitative parameters for DO2A-derived and related macrocyclic chelators, providing a comparative basis for researchers.

Table 1: Stability Constants of Ga(III) Complexes with Various Chelators

| Chelator | log K | Measurement Conditions | Reference |

| NOTA | 31.0 | Not Specified | [1] |

| DOTA | 21.33 | Not Specified | [2] |

| DO3A | Not Specified | Not Specified | |

| DTPA | 21.6 | Not Specified | [1] |

Note: Data for DO2A was not explicitly found, but data for structurally similar chelators are provided for context. The stability of the metal-chelator complex is a critical factor in preventing the in vivo release of potentially toxic free metal ions.

Table 2: Relaxivity of Gd(III)-Based MRI Contrast Agents

| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (MHz) | Temperature (°C) | pH | Medium | Reference |

| Gd-PCTA | 5.1 | 20 | 40 | 7 | Not Specified | [3] |

| Gd-DO3A | 4.8 | 20 | 40 | 7 | Not Specified | [3] |

| Gd-DOTA | ~3.6 | 63 (1.5 T) | Not Specified | Not Specified | Not Specified | [4] |

| Gd-HP-DO3A | ~3.7 | 63 (1.5 T) | Not Specified | Not Specified | Not Specified | [4] |

Note: Relaxivity (r₁) is a measure of the efficiency of an MRI contrast agent in enhancing the relaxation rate of water protons. Higher relaxivity values generally lead to better image contrast at lower concentrations.

Table 3: ⁶⁸Ga-Radiolabeling Efficiency and Conditions

| Precursor | Labeling Efficiency | Temperature (°C) | Time (min) | pH | Reference |

| DO2A-(butyl-L-tyrosine)₂ | Optimized | Varied | Varied | 3.2 - 3.8 | [5] |

| CB-DO2A-GA-TATE | Not specified (harsher conditions needed) | Not Specified | Not Specified | Not Specified | [6] |

| PSMA-11 | 100% | Not Specified | Not Specified | 4 | [7] |

Note: Radiolabeling efficiency is a critical parameter for the preparation of radiopharmaceuticals, ensuring a high yield of the desired product.

Experimental Protocols

The following are generalized protocols for key experimental procedures involving DO2A-tert-butyl ester and its derivatives. Researchers should consult the primary literature for specific reaction conditions tailored to their molecules of interest.

Protocol 1: Deprotection of tert-Butyl Esters

This protocol describes the removal of the tert-butyl protecting groups from a DO2A-derivative to generate the free carboxylic acids required for metal chelation.

Materials:

-

DO2A-tert-butyl ester derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triethylsilane or butanethiol, if required to prevent side reactions with sensitive functional groups)[8]

-

Rotary evaporator

-

Nitrogen or argon source

Procedure:

-

Dissolve the DO2A-tert-butyl ester derivative in dichloromethane (DCM).

-

If necessary, add a scavenger to the solution.

-

Slowly add an excess of trifluoroacetic acid (TFA) to the solution at room temperature. A common ratio is 50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

The resulting deprotected chelator can be further purified if necessary, for example, by reverse-phase HPLC.

Protocol 2: Conjugation of a DO2A-Derivative to a Peptide

This protocol outlines the coupling of a functionalized DO2A-derivative (with a free carboxylic acid for conjugation) to the primary amine of a peptide.

Materials:

-

DO2A-derivative with a linker terminating in a carboxylic acid

-

Peptide with a free amine group (e.g., N-terminus or lysine side chain)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the DO2A-derivative in DMF.

-

Add the coupling reagent (e.g., HATU, 1.5-3.0 equivalents) and DIPEA (3.0-6.0 equivalents). Allow the mixture to pre-activate for 5-10 minutes at room temperature.[9]

-

Dissolve the peptide in DMF and add it to the pre-activated DO2A-derivative solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS.

-

Upon completion, the solvent is typically removed, and the crude product is purified by reverse-phase HPLC to isolate the desired peptide-chelator conjugate.

Protocol 3: ⁶⁸Ga-Radiolabeling of a DO2A-Peptide Conjugate

This protocol describes the chelation of ⁶⁸Ga by a deprotected DO2A-peptide conjugate.

Materials:

-

Deprotected DO2A-peptide conjugate

-

⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Buffer solution (e.g., sodium acetate) to adjust pH

-

Heating block or microwave synthesizer

-

Solid-phase extraction (SPE) cartridges for purification

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

The pH of the ⁶⁸GaCl₃ eluate is adjusted to the optimal range for the specific chelator, typically between 3.2 and 4.0, using a buffer.[5]

-

The DO2A-peptide conjugate is added to the buffered ⁶⁸Ga solution.

-

The reaction mixture is heated for a specified time (e.g., 5-15 minutes) at a specific temperature (e.g., 95°C). Microwave heating can often accelerate the reaction.[5]

-

After cooling, the reaction mixture is purified using an SPE cartridge to remove any unchelated ⁶⁸Ga.

-

The final product's radiochemical purity is assessed using radio-TLC or radio-HPLC.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of DO2A-tert-butyl ester in research.

Caption: Conceptual diagram of a bifunctional chelator.

Caption: General workflow for developing a targeted agent.

References

- 1. researchgate.net [researchgate.net]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Gadopiclenol: A q = 2 Gadolinium-Based MRI Contrast Agent Combining High Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mriquestions.com [mriquestions.com]

- 5. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to DO2A-tert-butyl Ester: A Key Bifunctional Chelator in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid di-tert-butyl ester, commonly known as DO2A-tert-butyl ester. This bifunctional chelator is a critical building block in the development of targeted radiopharmaceuticals and other molecular imaging agents.

Chemical Structure and Properties

DO2A-tert-butyl ester is a derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane), where two of the opposing secondary amine groups are alkylated with tert-butyl acetate moieties. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which, after deprotection, are responsible for chelating radiometals. The remaining two secondary amines are available for conjugation to biomolecules such as peptides, antibodies, or small molecules.

Physicochemical Properties

The key physicochemical properties of DO2A-tert-butyl ester are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester |

| Synonyms | DO2A-di-tert-butyl ester, 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane |

| CAS Number | 162148-48-3[1] |

| Molecular Formula | C₂₀H₄₀N₄O₄[1][2][3] |

| Molecular Weight | 400.56 g/mol [1][2][3] |

| Appearance | Off-white to yellow solid[1] |

| Purity | >96% to ≥98.0%[1][2] |

| Solubility | Soluble in DMSO (200 mg/mL with sonication), acetone, acetonitrile, ethyl acetate, and chloroform. Insoluble in water. |

| Storage | Store at 4°C, protected from light. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[1] |

Characterization Data

-

¹H NMR Spectrum: The proton NMR spectrum is consistent with the chemical structure of DO2A-tert-butyl ester.[1]

-

Mass Spectrometry: The mass spectrum is consistent with the molecular weight of DO2A-tert-butyl ester.[1]

Experimental Protocols

Synthesis of DO2A-tert-butyl Ester

A rapid, three-step synthesis of DO2A-tert-butyl ester from cyclen has been reported, significantly reducing the overall reaction time compared to previous methods. The workflow for this synthesis is depicted in the diagram below.

Step 1: Protection of Cyclen

-

To a stirred solution of cyclen in chloroform, add benzyl chloroformate (CBZ-Cl) dropwise under a nitrogen atmosphere at 0°C.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling, the reaction mixture is worked up to yield 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane (1,7-di-CBZ-cyclen).

Step 2: Alkylation with tert-butyl bromoacetate

-

Dissolve the 1,7-di-CBZ-cyclen in acetonitrile.

-

Add diisopropylethylamine (DIEA) and tert-butyl bromoacetate.

-

Heat the reaction mixture at 80°C for 90 minutes.

-

The product, 1,7-di-CBZ-DO2A-tert-butyl ester, is then isolated after an appropriate workup.

Step 3: Deprotection of CBZ groups

-

The 1,7-di-CBZ-DO2A-tert-butyl ester is subjected to transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C).

-

The reaction is carried out under microwave irradiation at 80°C for 10 minutes to yield the final product, DO2A-tert-butyl ester.

Peptide Conjugation

DO2A-tert-butyl ester can be conjugated to the free amine group of a peptide (e.g., the N-terminus or a lysine side chain) through its available secondary amine groups. A general workflow for solid-phase peptide synthesis (SPPS) followed by chelator conjugation is outlined below.

Protocol:

-

Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like DMF.

-

Chelator Activation (if necessary) and Coupling: While one of the secondary amines of DO2A-tert-butyl ester can directly react, for more efficient and controlled conjugation, the remaining secondary amines can be activated. A more common approach is to first synthesize a derivative of DO2A-tert-butyl ester with a reactive functional group. However, direct alkylation is also possible. For coupling to the peptide, the activated DO2A-tert-butyl ester derivative is dissolved in a suitable solvent (e.g., DMF) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the deprotected peptide-resin. The reaction is allowed to proceed until completion.

-

Cleavage and Deprotection: The peptide-chelator conjugate is cleaved from the solid support, and the side-chain protecting groups (including the tert-butyl esters of the DO2A moiety) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

The deprotected DO2A moiety readily chelates trivalent radiometals such as Gallium-68 (⁶⁸Ga). The following is a general protocol for the radiolabeling of a DO2A-conjugated peptide with ⁶⁸Ga.

Protocol:

-

⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a solution of ⁶⁸GaCl₃.

-

pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to a range of 3.5-4.5 using a suitable buffer, such as sodium acetate.

-

Labeling Reaction: Add the DO2A-conjugated peptide to the pH-adjusted ⁶⁸Ga solution. Heat the reaction mixture at 95°C for 5-15 minutes.

-

Quality Control: After cooling, the radiochemical purity of the final product is determined using radio-TLC or radio-HPLC.

Applications in Drug Development

DO2A-tert-butyl ester is a versatile precursor for the synthesis of a wide range of molecular imaging probes and therapeutic agents. Its primary application lies in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy. By conjugating DO2A to a targeting vector (e.g., a peptide or antibody that specifically binds to a cancer cell receptor), the resulting conjugate can be radiolabeled and used to visualize and/or treat diseased tissue. The bifunctional nature of DO2A-tert-butyl ester allows for a modular approach to the design of these agents, facilitating the screening of different targeting vectors with various radiometals.

References

An In-depth Technical Guide to the Bifunctional Chelator DO2A-tert-butyl Ester

This guide provides a comprehensive overview of the bifunctional chelator DO2A-tert-butyl ester, designed for researchers, scientists, and professionals in drug development. It covers the fundamental concepts, chemical properties, experimental protocols, and applications of this important molecule in the field of radiopharmaceuticals and molecular imaging.

Introduction to Bifunctional Chelators

Bifunctional chelators (BFCs) are molecules that possess two distinct functionalities: a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide, antibody, or nanoparticle.[1] This dual nature allows for the stable incorporation of a radiometal into a targeting vector, creating a radiopharmaceutical for diagnostic imaging (e.g., PET, SPECT) or targeted radionuclide therapy.[1][2] The choice of chelator is critical as it influences the stability of the radiometal complex, the pharmacokinetics of the resulting conjugate, and the overall efficacy of the radiopharmaceutical.[1][3]

Macrocyclic chelators, such as those based on the 1,4,7,10-tetraazacyclododecane (cyclen) backbone, are highly favored due to the exceptional thermodynamic stability and kinetic inertness of their metal complexes.[4][5] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used example of such a chelator.[1][4]

DO2A-tert-butyl Ester: A Versatile DOTA Derivative

DO2A-tert-butyl ester, chemically known as 1,4,7,10-Tetraazacyclododecane-1,7-bis(t-butyl acetate), is a derivative of the DOTA macrocycle.[6] In this molecule, two of the four nitrogen atoms of the cyclen ring are functionalized with tert-butyl acetate arms. The remaining two nitrogen atoms are available for further functionalization, allowing for its use as a bifunctional chelator. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. These protecting groups are stable under many reaction conditions but can be readily removed under acidic conditions, often during the final deprotection of a synthesized peptide conjugate.[7][8]

The use of tert-butyl ester protection offers a strategic advantage in the synthesis of complex bioconjugates by preventing unwanted side reactions at the carboxylate groups.[4][9]

Chemical and Physical Properties

A summary of the key properties of DO2A-tert-butyl ester is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-bis(t-butyl acetate) | [6] |

| Molecular Formula | C₂₀H₄₀N₄O₄ | [6][10] |

| Molecular Weight | 400.56 g/mol | [6][10][11] |

| CAS Number | 162148-48-3 | [6][10] |

| Appearance | Off-white to yellow solid | [11] |

| Purity | ≥ 95% | [6] |

| Storage | 4°C, protect from light | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and radiolabeling involving DO2A-tert-butyl ester and related compounds. These protocols are based on established procedures in the literature.

Synthesis of a DOTA-tris(tert-butyl ester) Derivative

This protocol describes a general method for the tri-alkylation of cyclen to produce a DOTA derivative with three tert-butyl ester protecting groups, leaving one secondary amine available for further functionalization. This is a common precursor for creating bifunctional chelators.

Materials:

-

Cyclen (1,4,7,10-tetraazacyclododecane)

-

tert-Butyl bromoacetate

-

Sodium acetate (NaOAc)

-

N,N-Dimethylacetamide (DMAC)

-

Water

Procedure:

-

Suspend Cyclen and sodium acetate in DMAC.

-

Cool the suspension to approximately 10-15°C.

-

Slowly add a solution of tert-butyl bromoacetate in DMAC to the cooled suspension over a period of 2-3 hours, maintaining the temperature.

-

Allow the reaction mixture to stir at this temperature for 24-48 hours.

-

Raise the temperature to room temperature and continue stirring for an additional 24 hours.

-

Cool the mixture and add water to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.[12]

Conjugation of a DOTA-Derivative to a Peptide

This section describes two common methods for conjugating a DOTA derivative to a peptide: solution-phase conjugation and solid-phase conjugation.

Materials:

-

Peptide with a free amine group (e.g., N-terminus or lysine side chain)

-

DOTA-NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Glycine or Tris solution

-

Reversed-Phase HPLC (RP-HPLC) system for purification

Procedure:

-

Dissolve the peptide in the Conjugation Buffer.

-

Dissolve the DOTA-NHS ester in DMF or DMSO.

-

Add a 5-10 fold molar excess of the DOTA-NHS ester solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for at least 4 hours or overnight with gentle agitation.

-

(Optional) Quench the reaction by adding a small amount of Quenching Buffer.

-

Purify the DOTA-peptide conjugate by RP-HPLC.[2]

Materials:

-

Peptide on a solid support resin

-

DOTA derivative with a free carboxylic acid (e.g., DOTA-tris(tert-butyl ester))

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

In a separate vessel, pre-activate the DOTA derivative (2.5 - 3 molar excess) with HBTU (2.45 eq) and DIPEA (5.0 - 6.0 eq) in DMF.

-

Add the activated DOTA solution to the peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents.

-

Cleave the DOTA-peptide conjugate from the resin and deprotect the side chains using a cleavage cocktail (e.g., containing Trifluoroacetic acid - TFA). The TFA will also remove the tert-butyl ester protecting groups from the DOTA moiety.

-

Precipitate the crude product in cold ether, and purify by RP-HPLC.[2][13]

Radiolabeling with Gallium-68

This protocol outlines a general procedure for labeling a DOTA-conjugated peptide with Gallium-68 (⁶⁸Ga).

Materials:

-

DOTA-conjugated peptide

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.1 M, pH 4.0-4.5)

-

Heating block or microwave synthesizer

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

Procedure:

-

Elute ⁶⁸GaCl₃ from the generator.

-

Add the DOTA-conjugated peptide to the ⁶⁸Ga eluate.

-

Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.

-

Heat the reaction mixture at 95-100°C for 5-15 minutes.

-

Cool the reaction to room temperature.

-

Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A high RCP (typically >95%) is desired.[14][15]

-

If necessary, purify the ⁶⁸Ga-labeled peptide using an SPE cartridge to remove unchelated ⁶⁸Ga.[15]

Visualizations

The following diagrams illustrate key structures and workflows related to DO2A-tert-butyl ester.

Caption: Chemical structure of DO2A-tert-butyl ester.

Caption: Workflow for radiopharmaceutical synthesis.

Caption: Targeted inhibition of a signaling pathway.

Conclusion

DO2A-tert-butyl ester and its derivatives are valuable tools in the development of targeted radiopharmaceuticals. The strategic use of tert-butyl ester protecting groups facilitates the synthesis of well-defined bioconjugates. The robust chelating properties of the DOTA macrocycle ensure stable complexation of radiometals, which is essential for the safety and efficacy of the resulting imaging and therapeutic agents. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and developers working in this exciting field.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of a Bifunctional Cross-Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68 Ga Labeling and Complex Stability Characteristics with Established Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. macrocyclics.com [macrocyclics.com]

- 7. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [sigmaaldrich.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]

- 13. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DO2A-based ligands for gallium-68 chelation: synthesis, radiochemistry and ex vivo cardiac uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A methodical 68Ga-labelling study of DO2A-(butyl-L-tyrosine)2 with cation-exchanger post-processed 68Ga: practical aspects of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DO2A-tert-butyl Ester (CAS: 162148-48-3) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on DO2A-tert-butyl ester (CAS: 162148-48-3), a key building block in the development of advanced diagnostic and therapeutic agents. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its central role in the workflow of creating targeted imaging and radiopharmaceutical agents.

Core Properties and Specifications

DO2A-tert-butyl ester, systematically named 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester, is a macrocyclic chelating agent precursor. The presence of tert-butyl ester groups provides a protective functionality, allowing for regioselective modifications on the other two nitrogen atoms of the cyclen ring before the final deprotection and metal chelation.[1]

Physicochemical and Analytical Data

A summary of the key quantitative data for DO2A-tert-butyl ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 162148-48-3 | [1] |

| Molecular Formula | C₂₀H₄₀N₄O₄ | [1] |

| Molecular Weight | 400.56 g/mol | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity (NMR) | ≥98.0% | [1] |

| Boiling Point | 488.6 °C at 760 mmHg | |

| Flash Point | 249.3 °C | |

| Density | 0.998 g/cm³ | |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Experimental Protocols

The synthesis of DO2A-tert-butyl ester is a multi-step process starting from 1,4,7,10-tetraazacyclododecane (cyclen). The following is a detailed methodology for a key synthetic route.

Synthesis of 1,7-bis(t-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-t-Bu ester)

This protocol is adapted from a rapid synthesis method and is presented in three main steps.[1]

Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane

-

To a stirred solution of cyclen (3.0 g, 17.4 mmol) in chloroform (100 mL), add benzyl chloroformate (6.2 mL, 43.5 mmol) dropwise under a nitrogen atmosphere at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane.

Step 2: Alkylation with t-Butyl Bromoacetate

-

Dissolve the product from Step 1 in acetonitrile.

-

Add diisopropylethylamine (DIEA) as a base.

-

Add t-butyl bromoacetate to the reaction mixture.

-

Heat the mixture at 60°C for approximately 20 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting product to isolate the di-alkylated intermediate.

Step 3: Deprotection of Benzyloxycarbonyl Groups

-

Dissolve the product from Step 2 in a suitable solvent such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (H₂ gas) for approximately 24 hours to remove the benzyloxycarbonyl (CBZ) protecting groups.[1]

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent by evaporation to yield the final product, DO2A-tert-butyl ester.

Core Applications and Workflows

DO2A-tert-butyl ester is a pivotal intermediate in the synthesis of bifunctional chelators used in medical imaging and therapy.[2] The tert-butyl ester groups act as protecting groups for the carboxylic acid functionalities, which are essential for metal chelation. The two free secondary amines on the cyclen ring are available for conjugation to a targeting moiety, such as a peptide or antibody.

General Workflow for Bioconjugation and Chelation

The following diagram illustrates the typical workflow for utilizing DO2A-tert-butyl ester in the development of a targeted imaging agent.

References

A Technical Guide to DO2A-tert-butyl Ester: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO2A-tert-butyl ester, also known as 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is a key bifunctional chelating agent. Its structure is based on the 12-membered tetraazamacrocycle, cyclen, functionalized with two tert-butyl protected acetate arms at the 1 and 7 positions. This configuration makes it an important intermediate in the synthesis of magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which, after deprotection, are responsible for strongly coordinating with metal ions such as gadolinium(III) (for MRI) or various radionuclides (for nuclear medicine imaging and therapy). The remaining secondary amine groups on the cyclen ring provide sites for conjugation to biomolecules, enabling the targeted delivery of the chelator-metal complex to specific tissues or cells. This guide provides a comprehensive overview of the physical and chemical properties of DO2A-tert-butyl ester, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

DO2A-tert-butyl ester is typically an off-white to yellow solid.[1] While a specific melting point is not consistently reported in the literature, its physical state at room temperature is well-established. It exhibits good solubility in a range of organic solvents.

Table 1: Physical and Chemical Properties of DO2A-tert-butyl Ester

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₀N₄O₄ | [1] |

| Molecular Weight | 400.56 g/mol | [1] |

| CAS Number | 162148-48-3 | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity (by NMR) | ≥98.0% | [1] |

| Solubility | DMSO: 200 mg/mL (with sonication) | |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Experimental Protocols

The synthesis of DO2A-tert-butyl ester is a multi-step process that begins with the commercially available macrocycle, cyclen. The following is a detailed three-step protocol adapted from published literature.

Synthesis of DO2A-tert-butyl Ester

This synthesis involves the protection of two amine groups of cyclen, followed by the alkylation of the remaining two amines, and finally deprotection to yield the desired product.

Step 1: Synthesis of 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane

-

Dissolve cyclen in an appropriate organic solvent such as chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Purify the product, 1,7-bis(benzyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, using appropriate chromatographic techniques.

Step 2: Synthesis of 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

-

Dissolve the product from Step 1 in a suitable solvent like acetonitrile.

-

Add tert-butyl bromoacetate and a non-nucleophilic base such as diisopropylethylamine (DIEA).

-

Heat the reaction mixture to 60°C and stir for approximately 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the resulting product, 1,7-bis(benzyloxycarbonyl)-4,10-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

Step 3: Synthesis of DO2A-tert-butyl ester (Deprotection)

-

Dissolve the product from Step 2 in a suitable solvent for hydrogenation, such as ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation with hydrogen gas (H₂) at atmospheric pressure.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the final product, DO2A-tert-butyl ester.

Mandatory Visualization

Caption: Synthetic workflow for DO2A-tert-butyl ester.

Conclusion

DO2A-tert-butyl ester is a valuable and versatile bifunctional chelator with significant applications in the development of targeted diagnostic and therapeutic agents. Its synthesis, while requiring multiple steps, is well-established and provides a reliable route to this important molecule. The physical and chemical properties outlined in this guide, along with the detailed experimental protocol, provide a solid foundation for researchers and scientists working in the field of drug development and molecular imaging. Further research into the optimization of its synthesis and the development of novel conjugates will continue to expand its utility in medicine.

References

The Pivotal Role of Tert-Butyl Esters in Advancing Chelator Chemistry for Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and molecular imaging, the precise delivery of metal ions to specific biological targets is paramount. This necessitates the use of bifunctional chelators, molecules capable of securely binding a metal ion while simultaneously being conjugated to a targeting vector, such as a peptide or antibody. Among the various chemical strategies employed in the synthesis of these vital components, the use of tert-butyl ester protecting groups has emerged as a cornerstone technique. This technical guide provides a comprehensive overview of the role of tert-butyl esters in chelator chemistry, detailing their impact on synthesis, purification, and biological application, with a focus on key chelators such as DOTA, DTPA, and HBED-CC.

The Strategic Importance of Tert-Butyl Esters as Protecting Groups

The carboxylic acid functional groups on a chelator are essential for coordinating metal ions. However, their presence during the conjugation of the chelator to a biomolecule can lead to undesirable side reactions. Tert-butyl esters serve as excellent protecting groups for these carboxylic acids due to a combination of key properties:

-

Stability: Tert-butyl esters are robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments, which are often employed in peptide synthesis and conjugation reactions[1].

-

Facile Cleavage: Despite their stability, tert-butyl esters can be readily and cleanly removed under acidic conditions, most commonly using trifluoroacetic acid (TFA)[1][2]. This deprotection is typically performed concurrently with the cleavage of the peptide from the solid-phase resin and the removal of other acid-labile side-chain protecting groups, streamlining the synthetic workflow[2][3].

-

Increased Lipophilicity: The introduction of bulky, non-polar tert-butyl groups significantly increases the lipophilicity of the chelator. This enhanced solubility in organic solvents is highly advantageous for purification by standard chromatographic techniques and for conducting reactions in non-aqueous media[1][4]. This property also facilitates the passage of the chelator-biomolecule conjugate through cell membranes in certain applications.

Key Chelators Employing Tert-Butyl Ester Protection

Several widely used chelators in radiopharmaceutical and MRI contrast agent development rely on tert-butyl ester protection for their successful synthesis and application.

DOTA-tris(tBu)ester

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for forming highly stable complexes with a variety of metal ions, including Ga³⁺ for PET imaging and lanthanides for MRI and radiotherapy. The commercially available DOTA-tris(tBu)ester is a key building block in the synthesis of DOTA-conjugated peptides[1][2]. It possesses one free carboxylic acid arm for conjugation to a biomolecule, while the other three are protected as tert-butyl esters[1].

DTPA-penta(tBu)ester

Diethylenetriaminepentaacetic acid (DTPA) is an acyclic chelator that also forms stable complexes with a range of metal ions[3][5]. Similar to DOTA, tert-butyl ester protected versions of DTPA, such as DTPA-penta(tBu)ester, are utilized to facilitate its conjugation to biomolecules while preventing unwanted side reactions[5][6].

HBED-CC-tris(tBu)ester

N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) is a chelator that exhibits rapid and strong binding of ⁶⁸Ga at room temperature, making it highly suitable for the preparation of radiopharmaceuticals. The tert-butyl ester protected form, HBED-CC-tris(tBu)ester, allows for the site-specific conjugation of the chelator to targeting molecules[7][8].

Quantitative Data on Tert-Butyl Ester Protected Chelators

The use of tert-butyl esters influences several key parameters of the chelator and its metal complexes. The following tables summarize available quantitative data for DOTA and HBED-CC.

| Chelator | Metal Ion | log K (Stability Constant) | Reference |

| DOTA | Ga³⁺ | 21.33 | [7] |

| HBED-CC | Ga³⁺ | 38.5 | [7] |

Note: Stability constants are typically determined for the fully deprotected chelator, as the protected form is an intermediate and does not represent the final chelating properties in vivo.

| Compound | Property | Value | Reference |

| DOTA-peptide (from cyclen) | Synthesis Yield | Up to 40% | [2] |

| DTPA-D-Phe¹-octreotide | Overall Yield | 31.8% | [3] |

| ¹¹¹In-DTPA-D-Phe¹-octreotide | Radiochemical Yield | > 95% | [3] |

| ⁶⁸Ga-DOTA-BN peptides | Radiochemical Yield | Up to 95% | [2] |

| HBED-CC-c(RGDfK) | Synthesis Yield | 70% | [7] |

| ⁶⁸Ga-HBED-CC-c(NGR) | Cell Uptake (HT-1080) | 1.23 ± 0.6% | [7] |

| ⁶⁸Ga-HBED-CC-c(RGD) | Cell Uptake (HT-1080) | 1.34 ± 0.3% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of tert-butyl ester protected chelators in research and development.

Solid-Phase Synthesis of a DOTA-Peptide Conjugate

This protocol outlines the manual synthesis of a DOTA-conjugated peptide on a solid support, a common procedure in the development of targeted radiopharmaceuticals.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

DOTA-tris(tBu)ester

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF. Add DIPEA and add the mixture to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

DOTA Conjugation: After the final amino acid has been added and its Fmoc group removed, dissolve DOTA-tris(tBu)ester (3 equivalents) and HATU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 15 minutes. Add this solution to the resin and agitate for 5 hours[2].

-

Washing: Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the tert-butyl ester protecting groups from the DOTA moiety and other acid-labile side-chain protecting groups[2][3].

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

⁶⁸Ga Radiolabeling of a DOTA-Peptide

This protocol describes the labeling of a purified DOTA-peptide with the positron-emitting radionuclide ⁶⁸Ga.

Materials:

-

Purified DOTA-peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (e.g., 2.5 M)

-

Hydrochloric acid (e.g., 0.1 M)

-

Heating block

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile vial, mix approximately 20 µg of the DOTA-peptide with sodium acetate buffer to adjust the pH to 4.5-5.0[2].

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. Heat the reaction mixture at 90-95°C for 15-20 minutes[2][9].

-

Quality Control: Analyze the radiochemical purity of the ⁶⁸Ga-DOTA-peptide using radio-HPLC or radio-TLC.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways provide a clear and concise understanding of complex processes.

Conclusion

The use of tert-butyl ester protecting groups has become an indispensable strategy in the field of chelator chemistry, particularly for the synthesis of bifunctional chelators for medical applications. Their unique combination of stability and acid-lability allows for the efficient and controlled synthesis of complex biomolecule-chelator conjugates. As the demand for more sophisticated and targeted radiopharmaceuticals and imaging agents continues to grow, the foundational chemistry enabled by tert-butyl esters will undoubtedly remain a critical component in the development of the next generation of diagnostic and therapeutic agents.

References

- 1. chempep.com [chempep.com]

- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. WO2000058265A1 - Preparation of dtpa esters with different ester groups - Google Patents [patents.google.com]

- 6. Effects of somatostatin analogs on uptake of radiolabeled somatostatin analogs on imaging: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

DO2A-tert-butyl ester molecular weight and formula

This document provides the key physicochemical properties of DO2A-tert-butyl ester, a bifunctional chelator commonly utilized in the development of radionuclide imaging tracers.[1] The data presented below has been compiled from various chemical suppliers and databases.

Physicochemical Properties

The fundamental molecular characteristics of DO2A-tert-butyl ester are summarized in the table below. This information is essential for researchers and scientists in fields such as medicinal chemistry and drug development for accurate experimental planning and data analysis.

| Identifier | Value |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 1,7-bis(1,1-dimethylethyl) ester[2] |

| Molecular Formula | C₂₀H₄₀N₄O₄[2][3][4] |

| Molecular Weight | 400.56 g/mol [1][2][3][4] |

| CAS Number | 162148-48-3[2][3] |

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DO2A as a Chelating Agent

This guide provides a comprehensive overview of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid (DO2A), a key bifunctional chelating agent in the development of advanced molecular imaging agents and radiopharmaceuticals. We will explore its core chemical features, present key quantitative data for its metal complexes, detail established experimental protocols for its synthesis and application, and illustrate the fundamental principles of its use.

Core Features of DO2A

DO2A is a macrocyclic chelator derived from 1,4,7,10-tetraazacyclododecane (cyclen). It features two carboxylic acid pendant arms attached to two of the four nitrogen atoms of the cyclen ring. This structure makes it a hexadentate ligand, capable of coordinating a metal ion through four nitrogen atoms and two carboxylate oxygens.

There are two primary regioisomers of DO2A, distinguished by the positions of the acetate arms:

-

1,4-DO2A (cis-DO2A): The acetate groups are on adjacent nitrogen atoms.

-

1,7-DO2A (trans-DO2A): The acetate groups are on opposite nitrogen atoms.

DO2A is a derivative of the "gold standard" chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is octadentate. The two unsubstituted secondary amine groups on the DO2A macrocycle serve as reactive handles for conjugation to biomolecules, such as peptides, antibodies, or small molecules. This bifunctional nature allows DO2A to act as a stable linker between a metal ion (e.g., a radionuclide for PET imaging or a paramagnetic ion for MRI) and a targeting vector, enabling the delivery of the metal to specific biological sites in vivo.

Quantitative Data: Ligand Basicity and Complex Stability

The efficacy of a chelator is determined by its ability to form stable and kinetically inert complexes with the desired metal ion, preventing its release under physiological conditions. This is quantified by protonation constants (ligand basicity) and stability constants.

Protonation Constants

The protonation constants (Log KiH) reflect the affinity of the ligand's donor atoms for protons and influence the conditions required for metal complexation.

| Ligand Isomer | Log K1H | Log K2H | Log K3H | Log K4H | ΣLog KiH |

| 1,4-DO2A | 11.23 | 9.53 | 4.10 | 1.64 | 26.50[1] |

| 1,7-DO2A | 11.36 | 10.15 | 4.41 | 2.28 | 28.20[1] |

| Conditions: Determined by potentiometric titration at 25 °C, I = 0.1 M KCl. |

Thermodynamic Stability of Mn(II) Complexes

DO2A isomers form stable complexes with Manganese(II), a promising alternative to Gadolinium(III) for MRI contrast agents.[2] The thermodynamic stability constant (Log KMnL) and the pMn value—which indicates the chelator's ability to bind Mn(II) at physiological pH 7.4—are critical parameters.

| Complex | Log KMnL | pMn |

| [Mn(1,4-DO2A)] | 15.5[1] (15.68[2]) | 7.2[1] |

| [Mn(1,7-DO2A)] | 14.7[1] (15.22[2]) | - |

| Conditions: 25 °C, I = 0.1 M KCl. pMn = -log[Mn]free for [L]total = [Mn]total = 10 µM at pH 7.4. |

The data indicates that the 1,4-DO2A (cis) isomer forms a slightly more thermodynamically stable complex with Mn(II) than the 1,7-DO2A (trans) isomer.[1][2]

Visualizations: Structure, Concept, and Workflows

Visual diagrams help clarify the structure of DO2A, its application as a bifunctional chelator, and the experimental processes involved in its use.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DO2A and its use in radiolabeling, compiled from established literature procedures.

General Synthesis of a Protected DO2A Derivative

The synthesis of DO2A typically involves a multi-step process starting from cyclen. Producing a protected version, such as the di-tert-butyl ester, is common to allow for selective conjugation before final deprotection of the carboxylic acids. The following is a generalized protocol for the synthesis of 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane.

Objective: To synthesize a protected form of 1,7-DO2A suitable for further functionalization.

Materials:

-

1,4,7,10-Tetraazacyclododecane (cyclen)

-

Benzyl chloroformate or similar protecting group agent

-

Tert-butyl bromoacetate

-

Potassium carbonate (K₂CO₃) or other non-nucleophilic base

-

Catalyst for deprotection (e.g., Palladium on carbon, Pd/C)

-

Hydrogen source (e.g., H₂ gas or transfer hydrogenation agent)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for final deprotection

-

Appropriate solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), water)

Methodology:

-

Regioselective Protection of Cyclen:

-

The selective protection of the 1,7-nitrogens of cyclen is the crucial first step. One common method involves reacting cyclen with two equivalents of a protecting group agent (e.g., benzyl chloroformate) in an acidic aqueous solution.[3][4] The protonation state of the macrocycle directs the substitution to the 1,7-positions.

-

Alternatively, a glyoxal bridge can be formed across the 4,10-nitrogens, directing subsequent alkylation to the 1,7-positions, followed by removal of the bridge.[5]

-

-

Alkylation of the Free Amines:

-

The resulting 1,7-diprotected cyclen is dissolved in an anhydrous polar aprotic solvent like acetonitrile.

-

An excess of a non-nucleophilic base (e.g., K₂CO₃) is added to the solution.

-

Slightly more than two equivalents of tert-butyl bromoacetate are added, and the reaction mixture is heated (e.g., to 60°C) for several hours to overnight.[6]

-

The reaction progress is monitored by TLC or LC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified, typically by column chromatography.

-

-

Deprotection of the Macrocyclic Nitrogens:

-

The 1,7-protecting groups (e.g., benzyl groups) are removed. For benzyl groups, this is commonly achieved via catalytic hydrogenolysis.[5]

-

The protected DO2A ester is dissolved in a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Pd/C is added.

-

The mixture is subjected to a hydrogen atmosphere (either from a balloon, a Parr shaker, or via transfer hydrogenation) and stirred until the reaction is complete.

-

The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield 1,7-di(tert-butyl acetate) DO2A (DO2A-t-Bu ester).

-

-

Final Deprotection (Post-Conjugation):

-

After this protected DO2A intermediate is conjugated to a biomolecule, the tert-butyl ester groups are removed to provide the free carboxylic acids for chelation. This is typically achieved by treatment with a strong acid, such as neat trifluoroacetic acid (TFA) or a mixture of TFA in DCM, at room temperature.[6]

-

Protocol for ⁶⁸Ga-Radiolabeling of a DO2A-Peptide Conjugate

This protocol details the manual, kit-like preparation of a ⁶⁸Ga-labeled DO2A-peptide for PET imaging.

Objective: To achieve high radiochemical yield and purity of a ⁶⁸Ga-labeled DO2A-peptide conjugate.

Materials:

-

⁶⁸Ge/⁶⁸Ga radionuclide generator (eluted with, e.g., 0.6 M HCl).

-

DO2A-peptide conjugate precursor (lyophilized powder).

-

Sodium acetate buffer (e.g., 2.5 M).

-

Sterile, metal-free water and reagents.

-

Heating block or water bath set to 95-100°C.

-

Quality control system: Instant Thin-Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC).

-

Cation-exchange cartridge for eluate post-processing (optional but recommended).

Methodology:

-

⁶⁸Ga Elution and Post-Processing:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃ in HCl.

-

For higher specific activity and removal of metallic impurities, pass the eluate through a strong cation-exchange (SCX) cartridge. The [⁶⁸Ga]Ga³⁺ is retained, while ⁶⁸GeCl₄ passes through to waste. The ⁶⁸Ga can then be recovered in a smaller volume using an appropriate eluent (e.g., acidified 5 M NaCl solution).[4]

-

-

Preparation of the Reaction Vial:

-

To a sterile, pyrogen-free reaction vial, add the required amount of DO2A-peptide conjugate precursor (typically 5-50 µg, corresponding to nanomolar quantities).

-

Add sodium acetate buffer to the vial to bring the pH to the optimal range for labeling, which for DO2A-conjugates is typically between 3.2 and 4.0.[5][7]

-

-

Radiolabeling Reaction:

-

Add the [⁶⁸Ga]GaCl₃ eluate (post-processed or directly from the generator) to the buffered precursor solution. The final reaction volume is typically kept small (0.5-1.5 mL).

-

Gently mix the solution and immediately place the vial in a pre-heated block at 95°C.[5]

-

Incubate for 5 to 15 minutes. The optimal time and temperature should be determined for each specific conjugate, but these conditions are a robust starting point.[5][7]

-

-

Purification (if necessary):

-

After cooling, the reaction mixture can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak). This step removes unchelated, hydrophilic [⁶⁸Ga]Ga³⁺ and can help formulate the final product in a physiologically compatible solution like saline or PBS.

-

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the RCP using ITLC or radio-HPLC. For ITLC, a common mobile phase allows the labeled peptide to move up the strip while free ⁶⁸Ga remains at the origin. An RCP of >95% is typically required for clinical use.

-

pH Measurement: Ensure the final product solution has a pH suitable for injection (typically between 5.5 and 7.5).

-

Sterility and Endotoxin Testing: For clinical applications, the final product must be passed through a 0.22 µm sterile filter and tested for sterility and pyrogens.

-

References

- 1. Design of Mn(1,4-DO2A) derivatives as stable and inert contrast agents for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physico-chemical properties of MnII complexes formed with cis- and trans-DO2A: thermodynamic, electrochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes | Semantic Scholar [semanticscholar.org]

- 4. A general synthesis of 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DO2A-tert-butyl Ester Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. 1,4-di(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO2A-tert-butyl ester) is a bifunctional chelator that, upon conjugation to a targeting peptide and subsequent deprotection and radiolabeling, can deliver a radionuclide to a specific biological target. This document provides detailed protocols for the conjugation of DO2A-tert-butyl ester to peptides, including both solution-phase and solid-phase methodologies. It also includes information on the purification and characterization of the resulting peptide-chelator conjugate.

The protocols described herein are intended to serve as a comprehensive guide for researchers in the field of radiopharmaceutical development. The provided data and methodologies are based on established chemical principles and analogous conjugations of similar chelating agents, such as DOTA.

Experimental Protocols

Two primary methods for the conjugation of DO2A-tert-butyl ester to peptides are detailed below: solution-phase conjugation and solid-phase conjugation. The choice of method will depend on factors such as the scale of the synthesis, the nature of the peptide, and the desired purity of the final product.

Solution-Phase Conjugation of DO2A-tert-butyl Ester to a Peptide

This protocol describes the conjugation of a pre-synthesized and purified peptide to DO2A-tert-butyl ester in a solution-phase reaction. This method is suitable for smaller-scale syntheses and when the peptide is readily available in a purified form.

Materials:

-

Peptide with a free amine group (e.g., N-terminus or lysine side chain)

-

DO2A-tert-butyl ester

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and water

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer (e.g., LC-MS) for characterization

Procedure:

-

Activation of DO2A-tert-butyl ester:

-

Dissolve DO2A-tert-butyl ester (1.5 equivalents relative to the peptide) and HBTU or HATU (1.45 equivalents) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the DO2A-tert-butyl ester.

-

-

Conjugation to the Peptide:

-

Dissolve the peptide in anhydrous DMF.

-

Add the activated DO2A-tert-butyl ester solution to the peptide solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by LC-MS).

-

-

Solvent Removal:

-

Remove the DMF under reduced pressure (e.g., using a rotary evaporator).

-

-

Deprotection of tert-butyl Esters:

-

Dissolve the dried residue in a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide-DO2A conjugate by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

-

Purification:

-

Purify the crude peptide-DO2A conjugate by preparative reversed-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Solid-Phase Conjugation of DO2A-tert-butyl Ester to a Peptide

This protocol describes the conjugation of DO2A-tert-butyl ester to a peptide while the peptide is still attached to the solid-phase resin. This method is often preferred for its efficiency and ease of purification.

Materials:

-

Peptide-on-resin with a deprotected N-terminal amine

-

DO2A-tert-butyl ester

-

Coupling agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and water

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer (e.g., LC-MS) for characterization

Procedure:

-

Resin Swelling and N-terminal Deprotection:

-

Swell the peptide-on-resin in DMF.

-

If the N-terminal Fmoc protecting group is present, deprotect it using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve DO2A-tert-butyl ester (1.6 equivalents relative to the resin loading), PyBOP (2.45 equivalents), and DIPEA (5.0 equivalents) in anhydrous DMF.

-

Allow the activation to proceed for approximately 2 minutes.

-

Add the activated DO2A-tert-butyl ester solution to the resin.

-

Agitate the reaction mixture for 60 minutes. Ultrasound assistance can be employed to improve coupling efficiency.

-

-

Washing:

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 3 hours at room temperature to simultaneously cleave the peptide from the resin and deprotect the tert-butyl esters.

-

-

Precipitation and Washing:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide-DO2A conjugate from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

-

Purification:

-

Purify the crude peptide-DO2A conjugate by preparative reversed-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the conjugation of a DO2A derivative (CB-DO2A-GA) to a peptide, which can be considered analogous to the conjugation of DO2A-tert-butyl ester.[1]

| Parameter | Value | Reference |

| Isolated Yield (Solid-Phase) | 18% | [1] |

| Purity (by HPLC) | >95% | Assumed based on standard purification methods |

| Conjugation Efficiency | Not explicitly reported, but successful conjugation was achieved. | [1] |

Visualizations

Experimental Workflow for Solution-Phase Peptide Conjugation

Caption: Workflow for solution-phase conjugation of DO2A-tert-butyl ester to a peptide.

Logical Relationship of Components in Solid-Phase Peptide Conjugation

References

Application Notes and Protocols for Radiolabeling with DO2A-tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using DO2A-tert-butyl ester for the development of radiolabeled compounds for imaging and therapeutic applications. The following sections detail the necessary protocols, from conjugation of the chelator to a targeting molecule to the final radiolabeling and quality control procedures.

Introduction

DO2A-tert-butyl ester (1,4,7,10-tetraazacyclododecane-1,7-diacetic acid-di-tert-butyl ester) is a versatile bifunctional chelator used in the development of radiopharmaceuticals. Its macrocyclic structure provides a stable coordination cage for various radiometals, while the two tert-butyl protected carboxylic acid groups allow for covalent conjugation to targeting biomolecules, such as peptides, antibodies, and small molecules. The tert-butyl protecting groups are stable during the conjugation reaction and can be subsequently removed under acidic conditions to reveal the free carboxylic acids, which are essential for efficient radiometal chelation.

This document will focus on the application of DO2A-tert-butyl ester for radiolabeling with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide widely used for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics.[1][2][3]

Experimental Protocols

Conjugation of DO2A-tert-butyl Ester to a Peptide

This protocol describes the conjugation of DO2A-tert-butyl ester to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain) using a pre-activated ester of the chelator.

Materials:

-

Peptide of interest with a free primary amine

-

DO2A-tert-butyl ester

-

N-Hydroxysuccinimide (NHS) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Activation of DO2A-tert-butyl ester:

-

NHS ester formation: Dissolve DO2A-tert-butyl ester (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours.

-

PyBOP activation: Dissolve DO2A-tert-butyl ester (1 equivalent) in anhydrous DMF. Add PyBOP (1.1 equivalents) and DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes.[4]

-

-

Conjugation to the peptide:

-

Dissolve the peptide in anhydrous DMF or DMSO.

-

Add the activated DO2A-tert-butyl ester solution to the peptide solution. A molar excess of the activated chelator (typically 1.5-3 equivalents) is recommended.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (pH 8-9).

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Purification of the DO2A-peptide conjugate:

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC.

-

Characterize the purified conjugate by mass spectrometry to confirm the correct molecular weight.

-

Lyophilize the purified product and store at -20°C.

-

Deprotection of tert-Butyl Esters

This protocol describes the removal of the tert-butyl protecting groups from the DO2A-peptide conjugate to generate the final chelating agent ready for radiolabeling.

Materials:

-

Lyophilized DO2A-peptide conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or water (as scavengers)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[4][5]

-

Dissolve the lyophilized DO2A-peptide conjugate in the cleavage cocktail.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final deprotected DO2A-peptide conjugate under vacuum.

-

Confirm complete deprotection by mass spectrometry.

Radiolabeling with Gallium-68

This protocol details the radiolabeling of the deprotected DO2A-peptide conjugate with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

Deprotected DO2A-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Sodium acetate buffer (1 M, pH 4.0-4.5)

-

Sterile water for injection

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The eluted ⁶⁸GaCl₃ can be used directly or after a pre-purification/concentration step using a cation exchange cartridge.[1][2][6]

-

Labeling Reaction:

-

In a sterile reaction vial, dissolve 10-50 µg of the deprotected DO2A-peptide conjugate in sodium acetate buffer.

-

Add the ⁶⁸GaCl₃ eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5.[7][8][9]

-

Heat the reaction mixture at 95-100°C for 5-15 minutes.[7][10]

-

-

Purification of the ⁶⁸Ga-labeled peptide (if necessary):

-

For many applications, if the radiochemical purity is high (>95%), no further purification is needed.

-

If required, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

-

-

Quality Control:

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the development of ⁶⁸Ga-labeled DO2A-peptide conjugates.

| Parameter | Typical Value | Reference |

| Radiolabeling Efficiency | >95% | [7][11] |

| Molar Activity | 1.7 - 2.8 MBq/nmol | [11] |

| Radiochemical Purity | >95% | [7][10][11] |

| In Vitro Stability (Human Serum, 2h) | >95% intact | [7][12] |

| In Vivo Stability (Urine, 2h p.i.) | >90% intact | [12] |

Table 1: Summary of quantitative data for ⁶⁸Ga-DO2A-peptide conjugates.

Visualizations

Experimental Workflow for ⁶⁸Ga-DO2A-Peptide Synthesis

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radiolabelling DOTA-peptides with 68Ga | Semantic Scholar [semanticscholar.org]

- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Applications of DO2A-tert-butyl Ester in MRI Contrast Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals